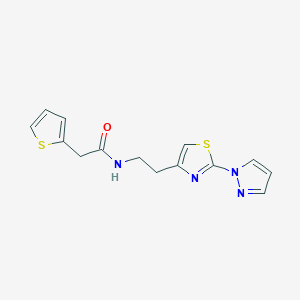

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide

Description

N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative characterized by a thiazole core substituted with a pyrazole moiety at the 2-position and a thiophene-linked acetamide side chain. This compound integrates multiple pharmacophoric elements:

Properties

IUPAC Name |

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS2/c19-13(9-12-3-1-8-20-12)15-6-4-11-10-21-14(17-11)18-7-2-5-16-18/h1-3,5,7-8,10H,4,6,9H2,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQRJTHADFXMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: Starting with a suitable precursor, such as hydrazine and a 1,3-diketone, the pyrazole ring is formed through cyclization.

Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.

Linking the Rings: The pyrazole and thiazole rings are linked via an ethyl chain, which can be introduced through alkylation reactions.

Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, with the appropriate thiophene derivative.

Final Acetamide Formation: The final step involves the formation of the acetamide group, typically through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against various bacterial strains. In vitro evaluations have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| B. subtilis | 20 |

These results indicate that derivatives of this compound may serve as potential alternatives to traditional antibiotics, particularly in combating resistant bacterial strains.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Research suggests that it may inhibit key oncogenic pathways by targeting kinases involved in cell proliferation and survival:

- Mechanism : Inhibition of kinases such as BRAF(V600E) and EGFR.

- Case Studies : Certain derivatives have induced apoptosis in various cancer cell lines, indicating their potential as anticancer agents.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide:

- Substituent Effects : Modifications at specific positions on the pyrazole or thiazole rings can significantly enhance or reduce biological activity.

- Electronic Properties : The presence of electron-withdrawing or electron-donating groups can alter binding affinity to biological targets, influencing efficacy.

Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes, particularly xanthine oxidase. This suggests potential applications in treating conditions like gout or hyperuricemia:

| Enzyme | Inhibitory Activity |

|---|---|

| Xanthine Oxidase | Moderate |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through several assays, demonstrating its potential to reduce inflammation markers and provide therapeutic benefits in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple heterocyclic rings allows for diverse interactions with biological macromolecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Pyrazole vs. Triazole/Benzimidazole Substitution :

- Pyrazole-substituted thiazoles (e.g., the target compound and compound 41 in ) exhibit enhanced metabolic stability compared to triazole analogs (e.g., 9a–9e in ), which are prone to oxidative degradation .

- Benzimidazole-thiazole hybrids (e.g., 9c in ) show superior α-glucosidase inhibition, whereas pyrazole derivatives may favor kinase modulation .

Thiophene vs. Phenyl/Aryl Substitution :

- Thiophene-containing acetamides (e.g., ) demonstrate improved blood-brain barrier penetration relative to chlorophenyl derivatives (e.g., ), making them candidates for CNS-targeted therapies .

Synthetic Methodologies :

- The target compound likely employs a Cu-catalyzed click chemistry approach for pyrazole-thiazole coupling, similar to compound 11g in .

- In contrast, dichlorophenyl analogs (e.g., ) utilize carbodiimide-mediated coupling, favoring halogenated aryl groups .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Hypothetical for Target Compound)

Key Findings:

- Pyrazole-thiazole hybrids may exhibit dual antimicrobial and enzyme inhibitory effects, as seen in compound 9c (α-glucosidase IC50 = 12.5 µM) .

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Compound Overview

The compound features a pyrazole ring, a thiazole ring, and a thiophene moiety, which are known for their significant biological activities. These structures allow the compound to interact with various biological targets, making it a subject of interest in drug discovery and development.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Common synthetic routes include:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Construction of the Thiazole Ring : The pyrazole derivative is reacted with α-haloketones in the presence of a base.

- Coupling with Thiophenes : The final product is formed by coupling the thiazole derivative with thiophenes using appropriate coupling agents.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiazole and pyrazole exhibit potent antimicrobial activity. For instance, compounds similar to this compound have shown significant efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for active derivatives range from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

Research indicates that thiazole and pyrazole derivatives possess anticancer properties by targeting specific cancer cell pathways. For example, studies have shown that these compounds can inhibit enzymes involved in tumor growth, such as EGFR tyrosine kinase . The mechanisms include:

- Inhibition of Cell Proliferation : Compounds have been found to induce apoptosis in cancer cells.

- DNA Interaction : Some derivatives exhibit DNA cleavage activity, suggesting potential use as chemotherapeutic agents .

Anti-inflammatory Effects

The compound's structure allows it to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

The biological activity of this compound is largely attributed to its ability to bind to specific enzymes or receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cell signaling and proliferation.

- Receptor Modulation : It can interact with various receptors, leading to altered cellular responses.

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of thiazole/pyrazole derivatives, this compound was tested for its antimicrobial properties. The results indicated that the compound exhibited significant activity against Gram-positive bacteria with an MIC lower than many standard antibiotics .

Case Study 2: Anticancer Research

A study on thiazole-based compounds demonstrated that this compound effectively inhibited tumor growth in vitro by inducing apoptosis in HCT116 and MDA-MB-231 cancer cell lines .

Q & A

Q. Purity assurance :

- Chromatography : Column chromatography (silica gel) for intermediate purification .

- Analytical techniques : HPLC (≥95% purity threshold) and TLC (monitoring reaction progress with solvent systems like ethyl acetate/hexane) .

Basic: Which spectroscopic methods are critical for structural confirmation, and what structural features do they target?

Advanced: How can computational methods predict the biological activity of this compound?

- PASS software : Predicts pharmacological effects (e.g., kinase inhibition, antimicrobial activity) based on structural similarity to known bioactive compounds .

- Molecular docking : Evaluates binding affinity to targets (e.g., EGFR kinase) by simulating ligand-receptor interactions. Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonding with catalytic residues .

- ADMET prediction : Tools like SwissADME assess bioavailability, ensuring compliance with Lipinski’s rules (e.g., logP ≤5) .

Advanced: How do reaction conditions (solvent, catalyst) influence yield in multi-step syntheses?

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 reactions (e.g., pyrazole alkylation), improving yields by 15–20% .

- Catalysts : Pd/C or CuI in cross-coupling steps (e.g., Sonogashira) increase efficiency but require inert atmospheres .

- Temperature : Cyclization steps (thiazole formation) often require reflux (80–100°C) for >90% conversion .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to assign overlapping proton signals (e.g., thiophene vs. pyrazole protons) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry or regiochemistry .

- Isotopic labeling : Use ¹⁵N-labeled intermediates to confirm amide connectivity in complex spectra .

Basic: What are the common impurities in this compound’s synthesis, and how are they mitigated?

- Byproducts : Unreacted thiophen-2-ylacetic acid (removed via acid-base extraction) .

- Isomeric impurities : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates regioisomers .

- Metal residues : Chelating agents (EDTA) in workup steps reduce catalyst-derived impurities (e.g., Pd) .

Advanced: What strategies optimize the compound’s solubility for in vitro assays?

- Co-solvents : DMSO (≤1% v/v) for stock solutions, diluted in assay buffers .

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 2–5 mM in PBS) .

- Nanoparticle formulation : Encapsulation with PLGA enhances bioavailability in cell-based studies .

Advanced: How does the compound’s electronic structure influence its reactivity in further derivatization?

- Thiazole ring : Electron-deficient due to N and S atoms, favoring electrophilic substitutions at C-4 .

- Pyrazole moiety : Acts as a directing group in metal-catalyzed C-H activation (e.g., Suzuki coupling at C-3) .

- Thiophene acetamide : The electron-rich thiophene enhances π-π stacking in receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.